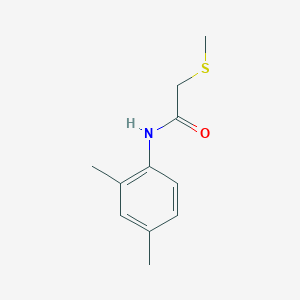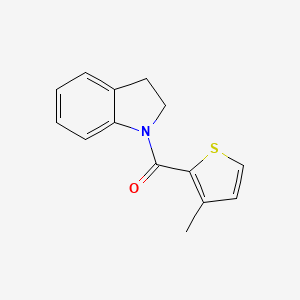![molecular formula C13H12FNOS B7475023 N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4-amines, which have been found to exhibit anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis and cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also inhibits the activation of the STAT3 signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has poor solubility in water, which can limit its use in some experiments. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
Future research on N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide should focus on its in vivo efficacy and toxicity, as well as its potential use in combination with other anticancer or antiviral agents. Further studies are also needed to elucidate the mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide and its potential use in the treatment of other diseases, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 4-fluorobenzylamine with 2-thiophenecarboxylic acid, followed by N-methylation with formaldehyde and sodium cyanoborohydride. The resulting compound is then purified through column chromatography to obtain pure N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWBEGXISAPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

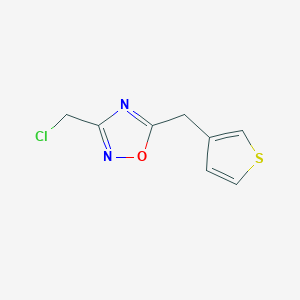
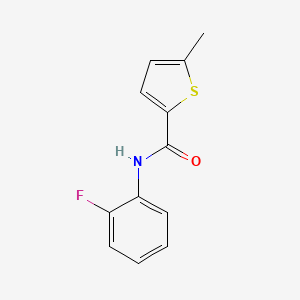
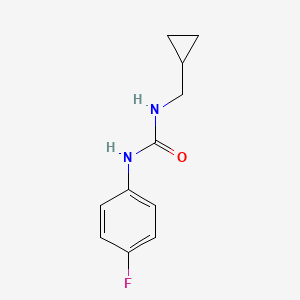
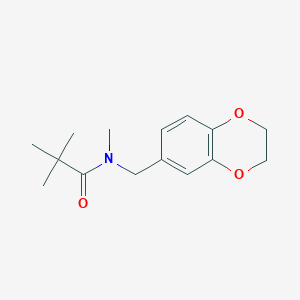
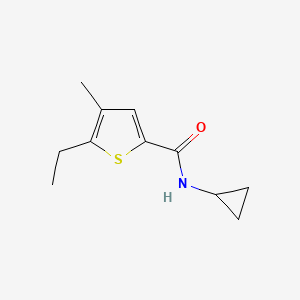
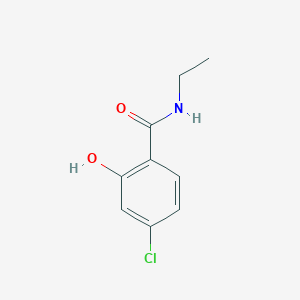
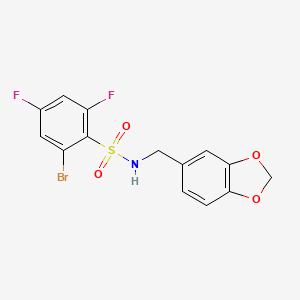
![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
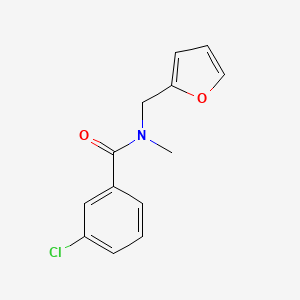
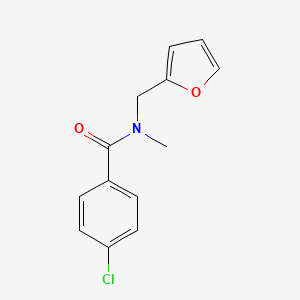
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
